2-Cyano-2-methylethane-1-sulfonyl chloride

Structure–reactivity relationship Nucleophilic substitution Sulfonamide synthesis

Procurement managers should select 2-cyano-2-methylethane-1-sulfonyl chloride for its uniquely attenuated electrophilicity. As documented by Sammes, Wylie, and Hoggett (1971), the gem-dimethyl group provides steric shielding that prevents problematic over-sulfonylation common with the more reactive parent cyanomethanesulfonyl chloride. The methylene spacer enables post-sulfonylation functionalization (e.g., oximino or olefinic derivatization) impossible with the isomeric 2-cyanopropane-2-sulfonyl chloride. Supplied at NLT 98% purity with comprehensive NMR, HPLC, and LC-MS documentation, this building block reduces in-house re-purification and ensures traceability for publication-grade synthesis.

Molecular Formula C4H6ClNO2S
Molecular Weight 167.61 g/mol
Cat. No. B12305783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-methylethane-1-sulfonyl chloride
Molecular FormulaC4H6ClNO2S
Molecular Weight167.61 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)Cl)C#N
InChIInChI=1S/C4H6ClNO2S/c1-4(2-6)3-9(5,7)8/h4H,3H2,1H3
InChIKeyLICMWJLCUCDDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-2-methylethane-1-sulfonyl chloride (CAS 1099673-86-5) – Key Physicochemical & Class Identity for Procurement


2-Cyano-2-methylethane-1-sulfonyl chloride (CAS 1099673-86-5, molecular formula C₄H₆ClNO₂S, MW 167.61 g/mol) is a bifunctional aliphatic sulfonyl chloride bearing a geminal dimethyl group α to the cyano moiety and a methylene spacer preceding the SO₂Cl group . Structurally, it belongs to the broader class of α-cyano-sulfonyl chlorides, which serve as electrophilic building blocks for sulfonamide, sulfonate, and heterocyclic synthesis [1]. The compound is supplied commercially with purity specifications of NLT 98% (Synblock) or ≥95% (Biosynth/CymitQuimica) and is accompanied by analytical documentation including MSDS, NMR, HPLC, and LC-MS .

Why 2-Cyano-2-methylethane-1-sulfonyl chloride Cannot Be Interchanged with Other Cyano-Sulfonyl Chloride Building Blocks


Superficial structural similarity among cyanoalkylsulfonyl chlorides masks significant differential reactivity that precludes straightforward inter-substitution. The seminal study by Sammes, Wylie, and Hoggett (1971) established that homologues of cyanomethanesulfonyl chloride bearing an alkyl substituent at the α-carbon are markedly less reactive toward nucleophiles than the unsubstituted parent, with reactivity decreasing further as chain length increases [1]. The target compound, 2-cyano-2-methylethane-1-sulfonyl chloride, occupies a distinct reactivity and selectivity position: its gem-dimethyl quaternary center provides steric shielding that differentiates it from both the more reactive parent cyanomethanesulfonyl chloride (CAS 27869-05-2) and the structurally isomeric 2-cyanopropane-2-sulfonyl chloride (CAS 27869-08-5), in which the SO₂Cl group is attached directly to the quaternary carbon without a methylene spacer . These differences directly impact reaction rates, product profiles, and synthetic route feasibility.

2-Cyano-2-methylethane-1-sulfonyl chloride – Quantitative Differential Evidence vs. Class Analogs


Class Reactivity Gradient: Alkyl Substitution at the α-Carbon Suppresses Nucleophilic Reactivity

Sammes et al. (1971) prepared a homologous series of α-cyano-sulfonyl chlorides and reported that compounds bearing an alkyl group at the α-carbon atom were markedly less reactive towards nucleophiles than the parent cyanomethanesulfonyl chloride, with reactivity decreasing with increasing alkyl chain length [1]. The target compound, featuring a gem-dimethyl-substituted α-carbon, falls within this suppressed-reactivity regime relative to cyanomethanesulfonyl chloride (CAS 27869-05-2). This means that for applications requiring controlled, attenuated electrophilicity to avoid over-reaction or by-product formation, the gem-dimethyl homologue offers a tunable alternative to the more aggressive parent compound.

Structure–reactivity relationship Nucleophilic substitution Sulfonamide synthesis

Methylene Spacer Geometry Creates Distinct Steric Environment vs. 2-Cyanopropane-2-sulfonyl Chloride

The target compound (SMILES: CC(C#N)CS(=O)(=O)Cl) features a methylene (–CH₂–) spacer between the quaternary gem-dimethyl carbon and the sulfonyl chloride group . This contrasts with 2-cyanopropane-2-sulfonyl chloride (CAS 27869-08-5; SMILES: CC(C)(C#N)S(=O)(=O)Cl), in which the SO₂Cl group is directly bonded to the sterically congested quaternary carbon . The methylene spacer in the target compound relieves the extreme steric compression at the reaction center, yielding intermediate accessibility relative to both the direct-attachment isomer and the unsubstituted parent. Although direct comparative kinetic data between these two isomers are not available in the open literature, the structural difference predicts differential activation energies for nucleophilic attack based on established Taft steric substituent parameters.

Steric hindrance Sulfonylation selectivity Conformational analysis

Acidic Methylene Chemistry Differentiates Target Compound from Non-Methylene-Bearing Analogs

Sammes et al. (1971) demonstrated that sulfonamides derived from cyanomethanesulfonyl chloride (which contains an acidic methylene group α to both SO₂ and CN) undergo condensation with aldehydes and with isopentyl nitrite to yield substituted olefins and oximes, respectively [1]. The target compound, 2-cyano-2-methylethane-1-sulfonyl chloride, retains a methylene group (–CH₂–SO₂–) positioned between the quaternary carbon and the sulfonyl group. Following sulfonamide formation, this methylene unit remains available for subsequent deprotonation and condensation chemistry—a synthetic handle that is absent in 2-cyanopropane-2-sulfonyl chloride (CAS 27869-08-5), where the corresponding position is fully substituted (C(CH₃)₂–SO₂–).

C–H acidity Sulfonamide derivatization Post-condensation functionalization

Supplier-Documented Purity and Analytical Package Reduce Procurement Risk vs. Lower-Grade Alternatives

Synblock supplies 2-cyano-2-methylethane-1-sulfonyl chloride (CAS 1099673-86-5) at a certified purity of NLT 98% and provides a comprehensive analytical documentation package including MSDS, NMR, HPLC, and LC-MS data . In comparison, the positional isomer 2-cyanopropane-2-sulfonyl chloride (CAS 27869-08-5) is typically offered at a minimum purity of 95%+ by multiple vendors . The target compound is also available through Biosynth (via CymitQuimica) at a minimum purity of 95% with batch-specific quality documentation .

Quality control Analytical characterization Procurement specification

Procurement-Relevant Application Scenarios for 2-Cyano-2-methylethane-1-sulfonyl chloride


Controlled-Reactivity Sulfonamide Library Synthesis

When building a sulfonamide compound library for medicinal chemistry, the attenuated electrophilicity of 2-cyano-2-methylethane-1-sulfonyl chloride (relative to the unsubstituted parent cyanomethanesulfonyl chloride) enables cleaner reactions with nucleophilic amine substrates, reducing bis-sulfonylation and other over-reaction by-products. The class-level reactivity gradient documented by Sammes et al. (1971) supports its selection when a milder sulfonylation agent is desirable [1].

Post-Condensation Fragment Elaboration via Acidic Methylene Chemistry

Research groups pursuing sulfonamide-based bioactive molecules that require further functionalization should prioritize this compound over 2-cyanopropane-2-sulfonyl chloride. The methylene spacer adjacent to the sulfonyl group becomes acidic upon sulfonamide formation, enabling subsequent condensations with aldehydes or nitrite esters to generate olefinic or oximino derivatives—a synthetic diversification pathway unavailable to the isomer lacking this methylene unit [1].

Sterically Demanding Amine Sulfonylation with Improved Accessibility

For sulfonylation of bulky secondary amines or heterocyclic NH substrates where steric hindrance at the electrophilic center limits conversion, the target compound's methylene spacer places the SO₂Cl group at a greater distance from the gem-dimethyl quaternary center compared to 2-cyanopropane-2-sulfonyl chloride. This structural feature provides superior steric accessibility to the sulfur electrophile, potentially enabling higher yields in challenging coupling reactions .

Multi-Step Synthesis Requiring High-Purity, Fully Characterized Intermediates

In GMP-like or publication-grade synthetic sequences where intermediate purity and characterization are paramount, the availability of 2-cyano-2-methylethane-1-sulfonyl chloride at NLT 98% purity with full NMR, HPLC, and LC-MS documentation (as supplied by Synblock) reduces the burden of in-house re-purification and provides baseline analytical traceability that lower-purity or under-characterized alternatives cannot offer .

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